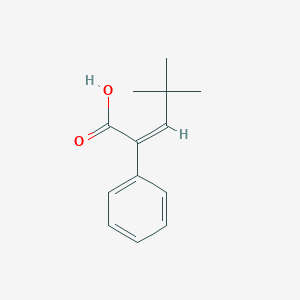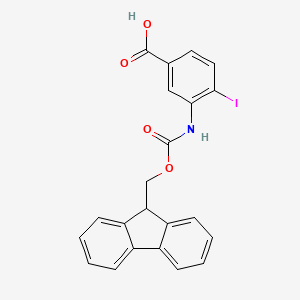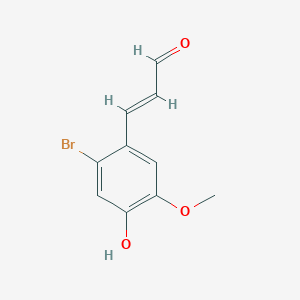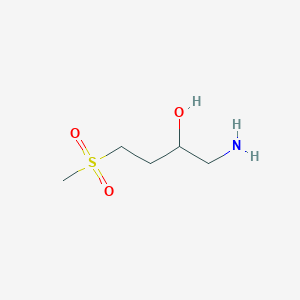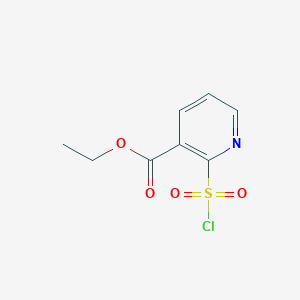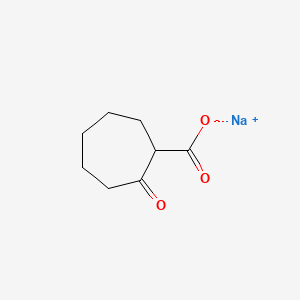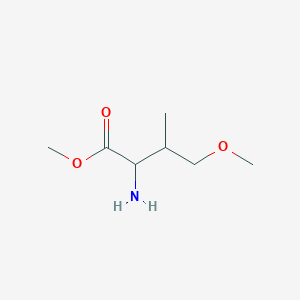
1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound that features a bromo and fluoro substituent on a phenyl ring, along with an ethoxyprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Addition Reactions: The enone moiety can undergo Michael addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromo or fluoro groups.
Addition Reactions: Adducts formed by the addition of nucleophiles to the enone moiety.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
- 1-(3-Bromo-4-fluorophenyl)-4-phenyl-2-butanone
- 1-(3-Bromo-4-fluorophenyl)ethanol
- 3-Bromo-4-fluorophenylboronic acid
Comparison: 1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H10BrFO2 |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
(E)-1-(3-bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-6-5-11(14)8-3-4-10(13)9(12)7-8/h3-7H,2H2,1H3/b6-5+ |
InChI Key |
OYFLQLIJUQKIAK-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC(=C(C=C1)F)Br |
Canonical SMILES |
CCOC=CC(=O)C1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




